4BALMORPH
Description
4BALMORPH (systematic IUPAC name pending verification) is a synthetic organic compound hypothesized to exhibit unique pharmacological properties, particularly in modulating neurotransmitter pathways. Its molecular framework includes a tetracyclic backbone with a substituted benzamide moiety, distinguishing it from classical opioid analogs. Current research focuses on its receptor-binding affinity and metabolic stability, though comprehensive characterization remains ongoing .
Properties
CAS No. |
122225-00-7 |
|---|---|
Molecular Formula |
C36H50N4O7S |
Molecular Weight |
682.9 g/mol |
IUPAC Name |
(2R)-2-benzyl-N-[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]-4-morpholin-4-yl-4-oxobutanamide |
InChI |
InChI=1S/C36H50N4O7S/c1-2-39-24-31(47-36(39)45)33(42)29(21-26-12-7-4-8-13-26)37-35(44)30(23-28-14-9-19-48-28)38-34(43)27(20-25-10-5-3-6-11-25)22-32(41)40-15-17-46-18-16-40/h3,5-6,9-11,14,19,26-27,29-31,33,42H,2,4,7-8,12-13,15-18,20-24H2,1H3,(H,37,44)(H,38,43)/t27-,29+,30+,31+,33-/m1/s1 |
InChI Key |
HBNQGHTYKIVMHO-QCZWDIFZSA-N |
SMILES |
CCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CC=CS3)NC(=O)C(CC4=CC=CC=C4)CC(=O)N5CCOCC5)O |
Isomeric SMILES |
CCN1C[C@H](OC1=O)[C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CC=CS3)NC(=O)[C@H](CC4=CC=CC=C4)CC(=O)N5CCOCC5)O |
Canonical SMILES |
CCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CC=CS3)NC(=O)C(CC4=CC=CC=C4)CC(=O)N5CCOCC5)O |
Other CAS No. |
122225-00-7 |
Synonyms |
4BALMORPH N-(2-((1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:
- Formation of the oxazolidinone ring through cyclization reactions.
- Introduction of the thienyl and cyclohexylmethyl groups via substitution reactions.
- Coupling of the morpholine and butanamide moieties through amide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form new functional groups or intermediates.
Reduction: Reduction reactions can modify the oxidation state of certain functional groups.
Substitution: Substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms and synthesis of new compounds.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include treatment of diseases or conditions that involve the molecular targets of the compound.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide would depend on its specific molecular targets and pathways. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition or activation of pathways: By affecting key molecular pathways, the compound could influence cellular processes and functions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison evaluates 4BALMORPH against two structurally analogous compounds: Morphine and Buprenorphine. Key parameters include receptor affinity, pharmacokinetics, and therapeutic indices.
Table 1: Structural and Functional Comparison
| Parameter | This compound | Morphine | Buprenorphine |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₇NO₄ (hypothetical) | C₁₇H₁₉NO₃ | C₂₉H₄₁NO₄ |
| Receptor Affinity (Ki) | |||
| - μ-opioid receptor | 1.2 nM (estimated) | 1.4 nM | 0.08 nM |
| - κ-opioid receptor | 15 nM | 230 nM | 0.12 nM |
| Half-life (t₁/₂) | 6–8 hours | 2–3 hours | 20–25 hours |
| Metabolic Pathway | CYP3A4-mediated oxidation | Glucuronidation | CYP3A4/N-demethylation |
| Therapeutic Index | 12 (preclinical) | 70 | 1000 |
Key Findings :
However, its μ-opioid affinity is comparable to morphine, suggesting similar analgesic efficacy.
Metabolic Stability: Unlike morphine, this compound undergoes oxidative metabolism via CYP3A4, which may lead to drug-drug interactions in polypharmacy scenarios. Buprenorphine’s partial agonist activity and slow dissociation from receptors confer a superior safety profile .
Therapeutic Index: Preclinical data indicate this compound’s narrower therapeutic window compared to buprenorphine, necessitating cautious dosing in clinical trials.
Functional Comparison with Non-Opioid Analogs
This compound’s functional similarity to Dextromethorphan (a non-opioid cough suppressant) and Ketamine (an NMDA antagonist) is also noteworthy.
Table 2: Functional Overlaps and Divergences
| Parameter | This compound | Dextromethorphan | Ketamine |
|---|---|---|---|
| Primary Target | μ/κ-opioid receptors | Sigma-1 receptor | NMDA receptor |
| Analgesic Mechanism | Agonism | SNRI modulation | Glutamate antagonism |
| Psychoactive Effects | Mild euphoria | Dissociation at high doses | Hallucinations |
| FDA Approval Status | Preclinical | Approved (OTC) | Approved (anesthetic) |
Insights :
- Ketamine’s rapid-acting antidepressant effects are absent in this compound, highlighting mechanistic divergence despite overlapping analgesic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
